Tranilast

描述

This compound is an antiallergic drug developed by Kissei Pharmaceuticals. In 1982, it was approved in Japan and South Korea for the management of bronchial asthma. Indications for keloid and hypertrophic scar were added in 1993. It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis and atopic dermatitis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

antiallergic drug; potent inhibitor of homologous passive cutaneous anaphylaxis

Structure

3D Structure

属性

IUPAC Name |

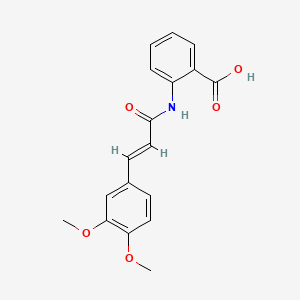

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHGWWWHIYHZNX-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53902-12-8 |

Source

|

| Record name | Tranilast [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranilast | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tranilast: A Multifaceted Inhibitor of TGF-β Signaling for Fibrotic Disorders and Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Tranilast [N-(3,4-dimethoxycinnamoyl) anthranilic acid], initially developed as an anti-allergic agent, has garnered significant attention for its potent anti-fibrotic and anti-neoplastic properties. A growing body of evidence demonstrates that a primary mechanism underlying these therapeutic effects is its ability to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a pleiotropic cytokine that plays a central role in tissue repair, immune regulation, and cell proliferation and differentiation. However, its dysregulation is a key driver in the pathogenesis of numerous fibrotic diseases and cancer progression. This technical guide provides a comprehensive overview of this compound as a TGF-β signaling inhibitor, detailing its mechanisms of action, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing the complex biological interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the TGF-β pathway.

Introduction to this compound and the TGF-β Signaling Pathway

This compound was first approved for clinical use in Japan in 1982 for the treatment of bronchial asthma.[1] Its anti-fibrotic properties were discovered in the late 1980s, leading to its subsequent approval for treating keloids and hypertrophic scars.[1] The therapeutic efficacy of this compound in these conditions is largely attributed to its interference with the TGF-β signaling cascade.

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII) on the cell surface. This binding recruits and phosphorylates a type I receptor (TβRI), which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. The phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in extracellular matrix (ECM) deposition, cell proliferation, and differentiation.[2] this compound has been shown to modulate this pathway at multiple junctures.

Mechanism of Action of this compound on TGF-β Signaling

This compound exerts its inhibitory effects on the TGF-β pathway through a multi-pronged approach, targeting both the upstream availability of the ligand and the downstream intracellular signaling cascade.

-

Inhibition of TGF-β Release: Early studies revealed that this compound can suppress the release of TGF-β1 from cells implicated in fibrosis, such as fibroblasts and mast cells.[3][4] This upstream regulation reduces the amount of active TGF-β available to initiate the signaling cascade.

-

Downregulation of Smad-Mediated Signaling: More recent investigations have elucidated this compound's direct impact on the intracellular Smad pathway. It has been demonstrated to inhibit the TGF-β-induced phosphorylation of Smad2, a critical activation step.[5][6] Furthermore, in some cellular contexts, such as non-small cell lung cancer cell lines, this compound has been shown to decrease the expression of Smad4, the common mediator required for the nuclear translocation of the Smad complex.[1][3][7] This dual action on Smad2 phosphorylation and Smad4 expression effectively blunts the downstream transcriptional response to TGF-β.

The following diagram illustrates the canonical TGF-β signaling pathway and the key inhibitory points of action for this compound.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on various aspects of TGF-β signaling and downstream cellular responses have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Inhibition of Collagen Synthesis and Proliferation

| Cell Type | Endpoint | This compound Concentration | Inhibition | Reference |

| Keloid Fibroblasts | Collagen Synthesis | 3-300 µM | Dose-dependent suppression | [3][4] |

| Human Skin Fibroblasts | Collagen Synthesis | 300 µM | ~55% inhibition | [8] |

| Vascular Smooth Muscle Cells | Collagen Synthesis | 30-300 µM | Inhibitory effect | [9] |

| Human Lamina Cribrosa Astrocytes | Collagen Synthesis | 12.5-50 µg/ml | Dose-dependent decrease | [10] |

| CT-26 Colon Cancer Cells | Cell Viability | 200 µM | IC50 | [11] |

Table 2: Effects on TGF-β Signaling Components

| Cell Type | Endpoint | This compound Concentration | Effect | Reference |

| Keloid Fibroblasts | TGF-β1 Release | 30-300 µM | Inhibition | [3][4] |

| A549 & PC14 Lung Cancer Cells | Smad4 Expression | 50-150 µM (A549)20-100 µM (PC14) | Decreased expression | [1] |

| A549 Human Alveolar Epithelial Cells | Smad2 Phosphorylation | 50-200 µM | Attenuated | [5][6] |

| Human Trabecular Meshwork Cells | TGF-β2 Expression | 12.5-50 mg/L | Dose-dependent decrease | [12] |

Table 3: Inhibition of Epithelial-Mesenchymal Transition (EMT) Markers

| Cell Type | Marker | This compound Concentration | Effect | Reference |

| A549 Lung Cancer Cells | E-cadherin | 50-150 µM | Increased expression | [1][3][7] |

| A549 Lung Cancer Cells | Vimentin | 50-150 µM | Suppressed expression | [1] |

| PC14 Lung Cancer Cells | Vimentin | 20-100 µM | Reinstated levels | [1] |

| A549 Human Alveolar Epithelial Cells | N-cadherin, Fibronectin, COL4A1 | 50-200 µM | Suppressed TGF-β2-induced expression | [5][6] |

Detailed Experimental Protocols

To facilitate the study of this compound's effects on TGF-β signaling, this section provides detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for Smad Phosphorylation and Expression

This protocol is designed to assess the protein levels of total and phosphorylated Smad2, as well as total Smad4, in response to TGF-β and this compound treatment.

Materials:

-

Cell culture reagents

-

This compound solution

-

Recombinant TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-Smad4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulating with TGF-β1 (e.g., 5-10 ng/mL) for the desired time (e.g., 30-60 minutes for p-Smad2, 24-48 hours for total Smad4).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol allows for the quantification of mRNA levels of TGF-β target genes, such as those encoding for collagens, fibronectin, and Smad4.

Materials:

-

Cell culture reagents

-

This compound solution

-

Recombinant TGF-β1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound and/or TGF-β1 as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA template, specific primers, and qPCR master mix. Run the reaction on a real-time PCR instrument using an appropriate cycling program.

-

Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1 Secretion

This protocol is used to measure the concentration of TGF-β1 secreted into the cell culture medium.

Materials:

-

Cell culture reagents

-

This compound solution

-

Commercial TGF-β1 ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the samples and standards to a plate pre-coated with a TGF-β1 capture antibody, followed by incubation with a detection antibody and a substrate for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the concentration of TGF-β1 in the samples by comparing their absorbance to the standard curve.

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound has emerged as a well-documented inhibitor of the TGF-β signaling pathway, with a multifaceted mechanism of action that includes suppression of TGF-β release and interference with the downstream Smad cascade. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into its therapeutic potential. For researchers and drug development professionals, this compound serves as both a valuable tool for studying TGF-β signaling and a promising clinical candidate for a range of fibrotic and neoplastic diseases.

Future research should focus on elucidating the precise molecular targets of this compound within the TGF-β pathway, exploring its efficacy in a wider range of disease models, and optimizing its delivery and formulation for enhanced therapeutic benefit. The continued investigation of this compound and similar TGF-β inhibitors holds great promise for the development of novel treatments for conditions with high unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. This compound Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Effect of this compound on proliferation, collagen gel contraction, and transforming growth factor beta secretion of retinal pigment epithelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3,4-dimethoxycinnamoyl) Anthranilic Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dimethoxycinnamoyl) anthranilic acid, widely known as Tranilast, is a synthetic compound initially developed as an anti-allergic drug. Its therapeutic applications have since expanded significantly, with extensive research highlighting its potent anti-inflammatory, anti-proliferative, and anti-fibrotic properties. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted pharmacological activities of this compound. We detail its mechanisms of action, focusing on key signaling pathways, and present a compilation of quantitative data from various in vitro and in vivo studies. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of this versatile molecule, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: From Anti-Allergic to Multi-Target Therapeutic Agent

N-(3,4-dimethoxycinnamoyl) anthranilic acid (this compound) was first synthesized and identified as an anti-allergic agent, primarily used for the treatment of bronchial asthma, allergic rhinitis, and atopic dermatitis.[1] Developed by Kissei Pharmaceuticals, it was approved in Japan and South Korea in 1982 for bronchial asthma, with its indications later expanding to include the treatment of keloids and hypertrophic scars.[2][3] This expansion was driven by the discovery of its anti-proliferative properties in the late 1980s, where it was found to inhibit fibroblast proliferation and collagen synthesis.[2]

Chemically, this compound is an analog of a tryptophan metabolite.[3] Its therapeutic effects are attributed to its ability to modulate a wide range of cellular processes, including the inhibition of chemical mediator release from mast cells, suppression of cytokine production, and interference with key signaling pathways involved in inflammation, cell growth, and fibrosis.[1][4] This multifaceted activity has prompted investigations into its potential use in a variety of other diseases, including various cancers, autoimmune disorders, and proliferative diseases.[2]

Chemical Synthesis of N-(3,4-dimethoxycinnamoyl) Anthranilic Acid

Several synthetic routes for N-(3,4-dimethoxycinnamoyl) anthranilic acid have been reported. A common and effective method involves the condensation of 3,4-dimethoxycinnamic acid with an anthranilic acid derivative.

Synthesis via Condensation of 3,4-dimethoxycinnamic Acid and Methyl Anthranilate

A widely used method involves a two-step process starting from 3,4-dimethoxybenzaldehyde.[5]

Step 1: Synthesis of 3,4-dimethoxycinnamic acid

3,4-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid, catalyzed by pyridine, to yield 3,4-dimethoxycinnamic acid.[5]

Step 2: Synthesis of this compound

The resulting 3,4-dimethoxycinnamic acid is then condensed with methyl anthranilate to form the methyl ester of this compound. This intermediate is subsequently hydrolyzed using a base, such as sodium hydroxide, to yield N-(3,4-dimethoxycinnamoyl) anthranilic acid.[5]

Alternative Synthesis from Morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate

Another reported method involves the acidification of a morpholinium salt of this compound.[6]

Experimental Protocol: Synthesis from Morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate[6]

-

Dissolve 20 g of morpholinium N-(3,4-dimethoxycinnamoyl)anthranilate in 40 ml of water.

-

Prepare a diluted hydrochloric acid solution by adding 5 ml of concentrated hydrochloric acid to 40 ml of water.

-

Add the morpholinium salt solution dropwise to the diluted hydrochloric acid with continuous stirring.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with water.

-

Dry the product at 90°-100° C under reduced pressure for 3 hours.

-

This process is reported to yield 15.5 g (98% yield) of N-(3,4-dimethoxycinnamoyl)anthranilic acid.[6]

Mechanism of Action and Key Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple signaling pathways involved in inflammation, cell proliferation, and fibrosis.

Inhibition of Mast Cell Degranulation

A primary mechanism of this compound's anti-allergic action is the inhibition of histamine and other chemical mediator release from mast cells.[3] This is achieved by stabilizing the mast cell membrane, thereby preventing degranulation upon allergen exposure.

Modulation of TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. This compound has been shown to inhibit TGF-β secretion and interfere with its signaling cascade.[7][8]

Interference with MAPK and PI3K Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways are critical for cell proliferation, survival, and migration. This compound has been demonstrated to modulate these pathways, contributing to its anti-cancer effects.

Inhibition of the CXCR4/JAK2/STAT3 Pathway

The C-X-C motif chemokine receptor 4 (CXCR4) and its downstream signaling components, Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), are involved in inflammation and cell migration. This compound has been shown to suppress the activation of this pathway.

Visualizing the Molecular Interactions of this compound

The following diagrams illustrate the key signaling pathways modulated by N-(3,4-dimethoxycinnamoyl) anthranilic acid.

Caption: Key signaling pathways modulated by this compound.

Quantitative Data on Biological Activities

The biological activities of this compound have been quantified in numerous studies. The following tables summarize key quantitative data, primarily focusing on its half-maximal inhibitory concentration (IC50) in various contexts.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| PC-3 | Prostate Cancer | ~10-50 | Cytotoxicity | [9] |

| HepG-2 | Hepatocellular Carcinoma | ~10-50 | Cytotoxicity | [9] |

| MCF-7 | Breast Cancer | ~10-50 | Cytotoxicity | [9] |

| Human Dermal Microvascular Endothelial Cells (HDMECs) | - | 136 | Proliferation | [10] |

| Human Dermal Microvascular Endothelial Cells (HDMECs) | - | 135 | VEGF-induced chemotaxis | [10] |

| Human Dermal Microvascular Endothelial Cells (HDMECs) | - | 175 | Tube formation | [10] |

Table 2: Effects of this compound on Cytokine and Mediator Release

| Cell Type | Mediator | Effect | Concentration | Reference |

| Human Monocytes-Macrophages | TGF-β1, IL-1β, PGE2 | Inhibition of release | Not specified | [11] |

| Chang Conjunctiva Cells | TGF-β1 | Inhibition of secretion | 300 µM | [12] |

| Human Trabecular Meshwork Cells | TGF-β2 | Inhibition of expression | 12.5-50.0 mg/L |

Table 3: Clinical Trial Data for this compound in Severe COVID-19

| Parameter | This compound Group | Control Group | p-value | Reference |

| Neutrophil-to-Lymphocyte Ratio (NLR) | Significantly lower | Higher | 0.001 | [11] |

| q-C-reactive protein (q-CRP) | Significantly lower | Higher | 0.002 | [11] |

| Interleukin-1 (IL-1) | Significantly lower | Higher | 0.001 | [11] |

| Tumor Necrosis Factor (TNF) | Significantly lower | Higher | 0.001 | [11] |

| Lactate Dehydrogenase (LDH) | Significantly lower | Higher | 0.046 | [11] |

| O2 Saturation | Significantly increased | Lower | 0.007 | [11] |

| Hospitalization (≥4 days) | 36.6% | 66.6% | 0.045 | [11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol Overview: [3][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500-600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

TGF-β Secretion and Expression Assays

5.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1 Secretion

ELISA is a widely used method to quantify the amount of a specific protein, such as TGF-β1, in a sample.

Protocol Overview: [4][12][15]

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat them with this compound or a control for a specified duration.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for TGF-β1.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Quantification: Determine the concentration of TGF-β1 in the samples by comparing their absorbance to a standard curve.

5.2.2. Real-Time Polymerase Chain Reaction (RT-PCR) for TGF-β mRNA Expression

RT-PCR is used to quantify the amount of a specific mRNA transcript, providing a measure of gene expression.

Protocol Overview: [7][16][17]

-

RNA Extraction: Isolate total RNA from cells treated with this compound or a control.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform PCR using specific primers for the TGF-β gene and a housekeeping gene (for normalization). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: Determine the relative expression of the TGF-β gene by comparing the cycle threshold (Ct) values of the treated and control samples, normalized to the housekeeping gene.

Mast Cell Degranulation Assay (β-hexosaminidase Release Assay)

This assay measures the release of the enzyme β-hexosaminidase, a marker of mast cell degranulation.

Protocol Overview: [2][18][19][20][21]

-

Cell Sensitization (optional): Sensitize mast cells with IgE if an allergen-induced degranulation model is used.

-

Cell Treatment: Pre-incubate the mast cells with various concentrations of this compound or a control.

-

Degranulation Induction: Induce degranulation using an appropriate stimulus (e.g., an allergen for sensitized cells, or a chemical agent like compound 48/80).

-

Supernatant Collection: Centrifuge the cells and collect the supernatant.

-

β-hexosaminidase Assay:

-

Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop the reaction and measure the absorbance of the colored product.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (total lysis of cells) and determine the inhibitory effect of this compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and biological evaluation of N-(3,4-dimethoxycinnamoyl) anthranilic acid.

Caption: General workflow for this compound synthesis and evaluation.

Conclusion and Future Directions

N-(3,4-dimethoxycinnamoyl) anthranilic acid (this compound) has evolved from a single-indication anti-allergic drug to a promising therapeutic agent with a broad spectrum of activities. Its ability to modulate fundamental cellular processes, including inflammation, proliferation, and fibrosis, underscores its potential for treating a wide range of complex diseases. The well-established safety profile of this compound, coupled with a growing body of preclinical and clinical evidence, provides a strong rationale for its continued investigation and development.

Future research should focus on further elucidating the precise molecular targets of this compound to better understand its diverse pharmacological effects. The development of novel analogs with improved potency and selectivity could lead to the next generation of therapeutics based on the this compound scaffold. Furthermore, well-designed clinical trials are warranted to fully evaluate the efficacy of this compound in various disease settings, potentially leading to new therapeutic indications for this versatile and valuable compound.

References

- 1. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 2. abmgood.com [abmgood.com]

- 3. broadpharm.com [broadpharm.com]

- 4. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 5. CN104693063A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. This compound as an Adjunctive Therapy in Hospitalized Patients with Severe COVID- 19: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 13. researchhub.com [researchhub.com]

- 14. chondrex.com [chondrex.com]

- 15. ibl-international.com [ibl-international.com]

- 16. Quantitative monitoring of the mRNA expression pattern of the TGF-beta-isoforms (beta 1, beta 2, beta 3) during transdifferentiation of hepatic stellate cells using a newly developed real-time SYBR Green PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubcompare.ai [pubcompare.ai]

- 19. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detecting degranulation via hexosaminidase assay [protocols.io]

- 21. researchgate.net [researchgate.net]

Tranilast in Proliferative Disorders: A Technical Guide to Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid), initially developed as an anti-allergic agent, has garnered significant interest for its therapeutic potential in a range of proliferative disorders, including various cancers and fibrotic conditions.[1][2][3] Its favorable safety profile and multi-faceted mechanism of action make it an attractive candidate for drug repurposing and development.[3][4] This technical guide provides an in-depth overview of the core therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways it modulates.

The anti-proliferative properties of this compound were first noted in the late 1980s, with observations of its inhibitory effect on fibroblast proliferation and collagen synthesis.[1][5] Subsequent research has revealed its ability to interfere with fundamental cellular processes that drive diseases of uncontrolled cell growth, such as cancer.[1][6] this compound's efficacy has been demonstrated in various tumor models, including glioblastoma, breast, pancreatic, and prostate cancers.[1][7][8] This document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics for these conditions.

Core Therapeutic Targets of this compound

This compound exerts its anti-proliferative effects by modulating a constellation of molecular targets and signaling pathways. Its action is not limited to a single mechanism but rather involves a synergistic interplay of effects on the tumor microenvironment, cell signaling cascades, and inflammatory processes.

Transforming Growth Factor-Beta (TGF-β) Signaling

A primary and extensively studied mechanism of this compound is its interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][4] The TGF-β pathway is a critical regulator of cell growth, differentiation, and extracellular matrix (ECM) production; its dysregulation is a hallmark of both fibrosis and cancer progression.[7][9][10]

This compound has been shown to inhibit TGF-β secretion and to suppress the downstream signaling cascade.[1][7] A key molecular target within this pathway is Smad4 . This compound can decrease the expression of Smad4, a central mediator that complexes with phosphorylated Smad2/3 to translocate into the nucleus and regulate gene expression.[11][12] By suppressing Smad4, this compound effectively blunts the pro-fibrotic and pro-metastatic signals initiated by TGF-β.[9][11] This inhibition leads to reduced collagen deposition, decreased tumor fibrosis, and an attenuation of the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.[9][11][13]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory cytokines like Interleukin-1β (IL-1β) and IL-18.[6][13] Chronic activation of the NLRP3 inflammasome is implicated in various inflammatory diseases and can contribute to a pro-tumorigenic microenvironment.[14][15]

This compound has been identified as a direct inhibitor of the NLRP3 inflammasome.[16][17] Mechanistically, it binds directly to the NACHT domain of the NLRP3 protein, which prevents its oligomerization—a critical step for the assembly and activation of the inflammasome complex.[2][6][17] By blocking this process, this compound effectively reduces the maturation and secretion of IL-1β, thereby dampening the inflammatory response that can fuel cell proliferation and tumor progression.[2][16]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for the growth and metastasis of solid tumors.[8][9] this compound exhibits significant anti-angiogenic properties by directly affecting endothelial cells.[1][8][18] It inhibits the proliferation, chemotaxis (migration), and tube formation of human microvascular endothelial cells.[12][18][19] This effect is partly mediated by reducing the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), key drivers of angiogenesis.[8][9] In vivo studies have confirmed that this compound can reduce microvessel density in tumors, thereby restricting their nutrient and oxygen supply.[8][9][20]

Cell Cycle Progression and Apoptosis

This compound directly impacts the machinery that governs cell division and programmed cell death. In numerous cancer cell lines, this compound has been shown to induce cell cycle arrest, often at the G0/G1 transition, preventing cells from entering the DNA synthesis (S) phase.[1][5][15] This arrest is associated with the modulation of key cell cycle regulators, including cyclin-dependent kinases (CDKs) and their inhibitors. For instance, this compound can induce the expression of the CDK inhibitor p21.[1]

Furthermore, this compound promotes apoptosis in cancer cells.[1][13] This is achieved by upregulating pro-apoptotic proteins like p53 and increasing the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark indicators of apoptosis.[15][21]

Other Key Targets

-

Aryl Hydrocarbon Receptor (AhR): this compound can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular proliferation and differentiation.[1][22] Depending on the cellular context, AhR activation by this compound can have varied effects, including modulating gene expression related to cell growth.[23][24]

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting proliferation and survival. This compound has been shown to suppress STAT3 signaling, contributing to its anti-proliferative effects.

-

MAPK/ERK and PI3K/Akt Pathways: These are central signaling pathways that regulate cell growth, proliferation, and survival. This compound can modulate these pathways, for example, by decreasing the phosphorylation of ERK1/2, which is often hyperactivated in cancer.[1][4][15][21]

-

Mast Cell Stabilization: Consistent with its original use as an anti-allergic drug, this compound inhibits the release of chemical mediators, such as histamine and cytokines, from mast cells.[1][18][19] Since mast cells can contribute to a pro-inflammatory and pro-angiogenic tumor microenvironment, this activity also plays a role in its anti-cancer effects.[8][13]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data points, including IC50 values and effective concentrations.

| Table 1: Anti-Proliferative and Pro-Apoptotic Effects | | :--- | :--- | :--- | :--- | | Disorder/Cell Line | Effect | Effective Concentration / IC50 | Reference | | Pancreatic Cancer (PGHAM-1) | Inhibition of proliferation | Significant inhibition at 25 µg/mL |[9] | | Glioblastoma (U87MG) | Synergistic inhibition with Temozolomide | Used at 100 µM (below its individual IC50) |[1] | | Prostate Cancer (LNCaP, PC-3, DU145) | Reduction of proliferation rates | Dose-dependent effect |[11][13] | | Murine Breast Cancer (4T1) | Cell cycle arrest, induction of apoptosis | Dose-dependent effect |[15][21] | | Uterine Leiomyoma | Inhibition of proliferation | 10-300 µM |[1] |

| Table 2: Anti-Angiogenic Effects | | :--- | :--- | :--- | :--- | | Assay / Model | Target Cells | IC50 Value | Reference | | Proliferation | Human Dermal Microvascular Endothelial Cells (HDMECs) | 136 µM |[12][18][19] | | VEGF-induced Chemotaxis | Human Dermal Microvascular Endothelial Cells (HDMECs) | 135 µM |[12][18][19] | | Tube Formation | Human Dermal Microvascular Endothelial Cells (HDMECs) | 175 µM |[12][18][19] |

| Table 3: Anti-Inflammatory and Other Effects | | :--- | :--- | :--- | :--- | | Target/Pathway | Assay / Cell Line | IC50 Value / Effective Concentration | Reference | | NLRP3 Inflammasome | Inhibition of inflammasome activation | 10-15 µM |[16] | | FoxO-1 Inhibition | FoxO-1 reporter assay (HepG2 cells) | ~30 µM |[4] | | TGF-β2 Expression | Human Trabecular Meshwork Cells | Dose-dependent reduction (12.5-50 mg/L) |[1] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells (e.g., U87MG, MCF-7, PAN 02) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[13][17]

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (and/or other compounds for combination studies). Include untreated and solvent-only control wells.[13][17]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17][18]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][17]

-

Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Cell Migration (Wound Healing / Scratch Assay)

This assay is used to assess the effect of this compound on collective cell migration, a key process in tumor invasion and metastasis.[3][19]

Protocol:

-

Monolayer Formation: Seed cells in a 24-well plate and grow them until they form a confluent monolayer.[13][19]

-

Scratch Creation: Create a "wound" by gently scratching the monolayer in a straight line with a sterile 200 µL pipette tip.[13][14]

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the desired concentration of this compound or a vehicle control.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 24, 48, 72 hours) using an inverted microscope.[13]

-

Analysis: Measure the area of the open wound at each time point using image analysis software (e.g., ImageJ with the TScratch plugin).[13] The rate of wound closure is calculated to determine the inhibitory effect of this compound on cell migration.

References

- 1. Temozolomide and this compound synergistic antiproliferative effect on human glioblastoma multiforme cell line (U87MG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potential of this compound, an anti-allergy drug, in proliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Suppressive Effects of this compound on the Invasion/Metastasis Mechanism in a Murine Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-tumor effect of N-[3,4-dimethoxycinnamoyl]-anthranilic acid (this compound) on experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits hormone refractory prostate cancer cell proliferation and suppresses transforming growth factor beta1-associated osteoblastic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound suppresses prostate cancer growth and osteoclast differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effects of new 17alpha-hydroxylase/C(17,20)-lyase inhibitors on LNCaP prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Temozolomide and this compound synergistic antiproliferative effect on human glioblastoma multiforme cell line (U87MG) - PubMed [pubmed.ncbi.nlm.nih.gov]

Tranilast: A Technical Guide to its Anti-inflammatory Properties and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranilast [N-(3,4-dimethoxycinnamoyl)anthranilic acid], initially developed as an anti-allergic agent, has demonstrated a broad spectrum of anti-inflammatory and anti-fibrotic activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential. It focuses on its key inhibitory actions on the NLRP3 inflammasome, mast cell degranulation, the TGF-β/Smad signaling pathway, and the NF-κB pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling cascades involved in the inflammatory response.

Inhibition of the NLRP3 Inflammasome

A significant body of evidence points to this compound as a direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4] The dysregulation of the NLRP3 inflammasome is a critical factor in the pathogenesis of numerous inflammatory diseases.[1][3] this compound has been shown to directly bind to the NACHT domain of NLRP3, which in turn blocks NLRP3's oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3][5] This inhibitory action prevents the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Notably, this compound's inhibition is specific to the NLRP3 inflammasome, with no significant effect on AIM2 or NLRC4 inflammasomes.[1][2][3] This targeted action helps to mitigate the downstream inflammatory cascade driven by IL-1β.[1]

Mast Cell Stabilization

This compound is well-established as a mast cell stabilizer.[6][7][8] Mast cells are key players in allergic and inflammatory responses, releasing a variety of pre-formed and newly synthesized mediators upon activation, including histamine, proteases, and cytokines.[9] this compound inhibits the release of these mediators, such as histamine and prostaglandins, from mast cells.[10] The proposed mechanism involves the inhibition of calcium influx into mast cells, a critical step for degranulation.[11][12] By stabilizing mast cells, this compound effectively dampens the immediate hypersensitivity reactions and the subsequent inflammatory cascade.

Modulation of the TGF-β/Smad Signaling Pathway

This compound has demonstrated significant anti-fibrotic effects through its interference with the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[13] TGF-β is a potent cytokine that promotes fibrosis by stimulating the synthesis of extracellular matrix (ECM) proteins, such as collagen.[13] this compound has been shown to suppress the release of TGF-β1 from fibroblasts.[10] Furthermore, it can inhibit the TGF-β1-induced phosphorylation of Smad2 and suppress the expression of Smad4, a central mediator in the TGF-β signaling pathway.[13][14][15][16] This leads to a reduction in the expression of mesenchymal markers and ECM proteins.[13]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. This compound has been shown to inhibit NF-κB-dependent transcriptional activation.[17] It achieves this by inhibiting the expression of the transcriptional coactivator cAMP response element-binding protein (CBP), which disrupts the interaction between NF-κB and CBP.[17] This leads to a dose-dependent inhibition of the expression of NF-κB-regulated genes, including cell adhesion molecules like VCAM-1, ICAM-1, and E-selectin, as well as pro-inflammatory cytokines such as IL-6.[17] this compound can also suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18]

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Inhibition of Collagen Synthesis

| Cell Type | This compound Concentration | % Inhibition of Collagen Synthesis | Reference |

| Human Skin Fibroblasts | 300 µM | ~55% | [19][20] |

| Rabbit Tenon's Capsule Fibroblasts | 300 µM | Significant reduction | [21] |

| Rabbit Corneal Stromal Fibroblasts | 300 µM | Significant reduction | [21] |

Table 2: Inhibition of Inflammatory Mediator Expression

| Cell Type | Mediator | This compound Concentration | % Inhibition | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 | 100 µg/ml | 38 ± 6.9% | [17] |

| HUVECs | ICAM-1 | 100 µg/ml | 31.8 ± 1.5% | [17] |

| HUVECs | E-selectin | 100 µg/ml | 31.9 ± 1.9% | [17] |

| HUVECs | ICAM-1 Reporter Gene Activity | Not Specified | 53% | [17] |

| HUVECs | E-selectin Reporter Gene Activity | Not Specified | 51% | [17] |

| Human Keloid Fibroblasts | TGF-β1 Release | 30-300 µM | Significant suppression | [10] |

Table 3: Effects on Cell Proliferation

| Cell Type | This compound Concentration | % Decrease in Cell Number | Reference |

| Rabbit Tenon's Capsule Fibroblasts | 300 µM | ~27% | [21] |

| Rabbit Corneal Stromal Fibroblasts | 300 µM | ~45% | [21] |

Experimental Protocols

This section outlines the general methodologies used in the cited research to evaluate the anti-inflammatory properties of this compound.

Cell Culture

-

Cell Lines: Human skin fibroblasts, keloid fibroblasts, scleroderma fibroblasts, human umbilical vein endothelial cells (HUVECs), rabbit Tenon's capsule fibroblasts, and rabbit corneal stromal fibroblasts are commonly used.[10][17][19][21][22]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., F-12 nutrient mixture, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[21] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Measurement of Collagen Synthesis

-

Principle: Collagen synthesis is often measured by the incorporation of a radiolabeled amino acid, such as ³H-proline, into newly synthesized proteins. The amount of radioactivity incorporated into collagenase-sensitive proteins is then quantified.[21]

-

Protocol Outline:

-

Cells are cultured to confluence.

-

The culture medium is replaced with a medium containing various concentrations of this compound.

-

³H-proline is added to the medium, and the cells are incubated for a specified period (e.g., 24-48 hours).

-

The amount of radioactivity incorporated into collagenase-sensitive proteins is measured to determine the rate of collagen synthesis.

-

Western Blotting

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample. This technique is employed to assess the expression levels of proteins involved in inflammatory signaling pathways, such as phosphorylated Smad2.[13]

-

Protocol Outline:

-

Cells are treated with this compound and/or a stimulant (e.g., TGF-β2).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-phospho-Smad2) and then with a secondary antibody conjugated to an enzyme.

-

The protein bands are visualized using a chemiluminescent substrate and quantified.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is used to measure the concentration of cytokines (e.g., IL-1β, TNF-α, IL-6) in cell culture supernatants or biological fluids.[1]

-

Protocol Outline:

-

A capture antibody specific for the target cytokine is coated onto the wells of a microplate.

-

Samples and standards are added to the wells.

-

A detection antibody, also specific for the target cytokine and conjugated to an enzyme, is added.

-

A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of cytokine present.

-

The absorbance is measured using a microplate reader.

-

Histamine Release Assay

-

Principle: This assay measures the amount of histamine released from mast cells upon stimulation. The inhibitory effect of this compound on this release is then quantified.

-

Protocol Outline:

-

Mast cells are isolated and sensitized.

-

The cells are pre-incubated with various concentrations of this compound.

-

The cells are then challenged with an antigen or other secretagogue to induce histamine release.

-

The supernatant is collected, and the histamine concentration is measured, often using a fluorometric assay.[23]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Caption: Mechanism of this compound in mast cell stabilization.

Caption: this compound's modulation of the TGF-β/Smad signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound exhibits potent anti-inflammatory and anti-fibrotic properties by targeting multiple, critical signaling pathways. Its ability to directly inhibit the NLRP3 inflammasome, stabilize mast cells, and modulate the TGF-β/Smad and NF-κB pathways underscores its therapeutic potential for a wide range of inflammatory and fibrotic diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogues as targeted anti-inflammatory agents. The detailed signaling pathway diagrams offer a visual framework for understanding its complex mechanisms of action, aiding in the design of future studies and the identification of novel therapeutic applications.

References

- 1. embopress.org [embopress.org]

- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Allergic Drugs this compound and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-allergic compound this compound attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]

- 10. The mechanism involved in the inhibitory action of this compound on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New approach to the mechanism of antiasthmatic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of the mechanism of inhibitory action of this compound on chemical mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Pulmonary Fibrosis by Suppressing TGFβ/SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 16. This compound Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a selective inhibitor of collagen synthesis in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. This compound inhibits cell proliferation and collagen synthesis by rabbit corneal and Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound inhibits collagen synthesis in normal, scleroderma and keloid fibroblasts at a late passage culture but not at an early passage culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Modulation of histamine release from human colon mast cells by protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In Vitro Studies on Tranilast's Anti-Cancer Effects

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the initial in vitro research exploring the anti-cancer properties of Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid). This compound, originally developed as an anti-allergic medication, has demonstrated a range of anti-neoplastic activities across various cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that govern cell proliferation, apoptosis, migration, and angiogenesis.[1][2][3] This guide summarizes the quantitative data from these preliminary studies, details the experimental protocols employed, and visualizes the core signaling pathways and workflows.

Quantitative Data Summary

The anti-cancer efficacy of this compound, both as a monotherapy and in combination with existing chemotherapeutic agents, has been quantified in numerous in vitro studies. The following tables summarize key findings, including IC50 values and synergistic effects.

Table 1: Anti-Proliferative and Cytotoxic Effects of this compound

| Cell Line(s) | Cancer Type | Endpoint | IC50 Value (µM) | Reference(s) |

|---|---|---|---|---|

| CT-26 | Mouse Colon Cancer | Cell Viability | 200 | [4] |

| HDMECs | Human Dermal Microvascular Endothelial Cells | Proliferation | 136 | [5][6] |

| HOS, 143B, U2OS, MG-63 | Human Osteosarcoma | Proliferation | Dose-dependent inhibition observed | [7] |

| NSCLC cell lines & CAFs | Non-Small Cell Lung Cancer & Cancer-Associated Fibroblasts | Cell Growth | 150 - 250 | [8] |

| OCUM-2M & NF-10 | Scirrhous Gastric Cancer & Gastric Fibroblasts | Cell Viability | Decreased cisplatin IC50 |[9] |

Table 2: Effects of this compound on Cell Migration, Invasion, and Angiogenesis

| Cell Line(s) | Cancer Type / Cell Type | Assay | IC50 Value (µM) / Effect | Reference(s) |

|---|---|---|---|---|

| HDMECs | Human Dermal Microvascular Endothelial Cells | VEGF-induced Chemotaxis | 135 | [5][6] |

| HDMECs | Human Dermal Microvascular Endothelial Cells | Tube Formation | 175 | [5][6] |

| BT-474, MDA-MB-231 | Human Breast Cancer | Wound Healing / Migration Assay | Significantly slower wound closure and reduced migration | [10][11] |

| PAN 02 | Murine Pancreatic Cancer | Wound Healing / Chemoinvasion Assay | Dose-dependent inhibition of migration and invasion |[12] |

Table 3: Synergistic Effects of this compound in Combination Therapy

| Cell Line(s) | Cancer Type | Combination Agent | Key Finding | Reference(s) |

|---|---|---|---|---|

| HOS, 143B, U2OS, MG-63 | Human Osteosarcoma | Cisplatin | Synergistic inhibition of viability (Average CI values: 0.39 - 0.57) | [7][13] |

| Pancreatic Cell Lines | Pancreatic Cancer | Gemcitabine | Increased sensitivity to Gemcitabine by 15-17 fold | [1] |

| OCUM-2M | Scirrhous Gastric Cancer | Cisplatin | Increased response to cisplatin, allowing for dose reduction |[9] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the in vitro evaluation of this compound.

2.1 Cell Viability Assay (MTT Assay) This colorimetric assay is used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., CT-26) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The results are used to calculate the percentage of cell viability relative to an untreated control, and to determine the IC50 value.

2.2 Cell Migration Assay (Wound Healing / Scratch Assay) This method assesses cell migration by measuring the rate at which cells close an artificial "wound" created in a confluent monolayer.

-

Monolayer Culture: Cells are grown in a culture dish until they form a confluent monolayer.[10][12]

-

Wound Creation: A sterile pipette tip is used to create a straight, cell-free scratch across the monolayer.

-

Treatment: The cells are washed to remove debris, and a fresh medium containing this compound or a vehicle control is added.

-

Imaging and Analysis: The wound area is imaged at time zero and at subsequent time points. The rate of wound closure is quantified by measuring the change in the cell-free area over time, indicating the effect of this compound on cell migration.[10]

2.3 Cell Invasion Assay (Transwell / Boyden Chamber Assay) This assay quantifies the invasive potential of cancer cells through an extracellular matrix barrier.

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract like Matrigel.

-

Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.[14][15]

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated to allow invasive cells to degrade the Matrigel and migrate through the membrane towards the chemoattractant.

-

Quantification: After incubation, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

2.4 Apoptosis Detection by Western Blot This technique is used to detect the expression of key apoptosis-related proteins, such as cleaved caspases and PARP.

-

Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptotic markers like cleaved Caspase-3 or cleaved PARP.[7][10][16] Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

2.5 Cell Cycle Analysis by Flow Cytometry This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Preparation: Cells are treated with this compound for a defined period, then harvested and washed.

-

Fixation: The cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle, revealing any drug-induced cell cycle arrest.[7][13]

Visualizations: Signaling Pathways and Workflows

The anti-cancer effects of this compound are mediated through its interaction with several critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and a typical experimental workflow.

Caption: this compound inhibits the TGF-β/Smad pathway by suppressing Smad4 expression.[14][15][17]

Caption: this compound modulates PI3K/Akt and MAPK/ERK pathways in breast cancer cells.[16][18]

Caption: this compound inhibits the CAF-secreted IL-6/STAT3 signaling axis.[8][19]

Caption: A generalized workflow for the in vitro evaluation of this compound's anti-cancer effects.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of transforming growth factor-beta by this compound reduces tumor growth and ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound enhances the effect of anticancer agents in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug repositioning of this compound to sensitize a cancer therapy by targeting cancer‐associated fibroblast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and cisplatin as an experimental combination therapy for scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Suppressive Effects of this compound on the Invasion/Metastasis Mechanism in a Murine Pancreatic Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound Inhibits TGF-β1–induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 15. This compound Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 18. researchgate.net [researchgate.net]

- 19. Drug repositioning of this compound to sensitize a cancer therapy by targeting cancer-associated fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

Tranilast's Impact on Angiogenesis and Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Tranilast on angiogenesis and vascular permeability. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a thorough understanding of this compound's mechanism of action in these critical physiological and pathological processes.

Quantitative Data Summary

This compound has been demonstrated to inhibit several key processes involved in angiogenesis in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Angiogenesis

| Parameter | Cell Type | Assay | IC50 Value (µM) | 95% Confidence Limits | Citation |

| Proliferation | Human Dermal Microvascular Endothelial Cells (HDMECs) | [3H]-Thymidine incorporation | 136 | 124–137 µM | [1][2] |

| VEGF-induced Chemotaxis | Human Dermal Microvascular Endothelial Cells (HDMECs) | Boyden Chamber Assay | 135 | 124–147 µM | [1][2] |

| Tube Formation | Human Dermal Microvascular Endothelial Cells (HDMECs) | Matrigel Tube Formation Assay | 175 | 151–204 µM | [1][2] |

| VEGF-induced Proliferation | Bovine Retinal Microcapillary Endothelial Cells (BRECs) | [3H]-Thymidine incorporation | 22 | - | [3][4] |

| bFGF-induced Proliferation | Bovine Retinal Microcapillary Endothelial Cells (BRECs) | [3H]-Thymidine incorporation | 82 | - | [3][4] |

| Hypoxia-induced Proliferation | Bovine Retinal Microcapillary Endothelial Cells (BRECs) | [3H]-Thymidine incorporation | 10 | - | [3][4] |

| VEGF-induced Migration | Bovine Retinal Microcapillary Endothelial Cells (BRECs) | Boyden Chamber Assay | 18 | - | [3] |

Table 2: In Vivo Effects of this compound on Angiogenesis

| Model | Animal | Assay | Treatment | Effect | Citation |

| VEGF-induced Angiogenesis | Mice | Matrigel Plug Assay | 300 mg/kg orally, twice a day for 3 days | Significant suppression of angiogenesis | [1][2] |

| Photochemically Induced Endothelial Injury | Spontaneously Hypertensive Rats (SHR) | Intimal Thickening Assessment | 30, 100, and 300 mg/kg, p.o. | 29%, 62%, and 87% reduction in intimal area, respectively | [5] |

| Colorectal Cancer Xenograft | Mice | Immunohistochemistry (CD31) | This compound treatment | Reduced tumor density and angiogenesis | [6][7] |

Table 3: Effects of this compound on Vascular Permeability

| Model | Animal | Assay | Treatment | Effect | Citation |

| VEGF/VPF-induced Vascular Permeability | Rat | Air Pouch Model | This compound (dose-dependent) | Inhibition of VEGF/VPF-induced vascular permeability | [8] |

| Carrageenin-induced Capillary Permeability | Rat | Capillary Permeability Assay | 50-400 mg/kg, p.o. | Dose-dependent inhibition of enhanced capillary permeability | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the replication and further investigation of this compound's effects.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a crucial step in angiogenesis.[10][11][12]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (BME), such as Matrigel®

-

96-well cell culture plates

-

Test substance (this compound) and vehicle control

-

Calcein AM (for fluorescence-based quantification)

-

Inverted microscope with a digital camera

Protocol:

-

Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.[8]

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Cell Seeding: Harvest endothelial cells and resuspend them in growth medium at a concentration of 1-2 x 10^5 cells/mL. Add 100 µL of the cell suspension (1-2 x 10^4 cells) to each BME-coated well.[8]

-

Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control group.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification:

-

Phase-Contrast Microscopy: Observe tube formation using an inverted microscope. Capture images at 4x or 10x magnification.

-